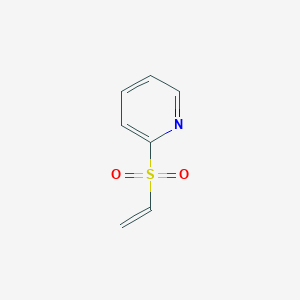![molecular formula C15H13F3N2S B2568850 N-fenil-N'-[3-(trifluorometil)bencil]tiourea CAS No. 861208-61-9](/img/structure/B2568850.png)
N-fenil-N'-[3-(trifluorometil)bencil]tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a phenyl group, a trifluoromethyl-substituted benzyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea is the electron donor–acceptor (EDA) complex . This compound acts as a pre-catalyst in the EDA complex catalysis strategy .
Mode of Action
N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea: interacts with its targets by serving as a pre-catalyst and a base as a pre-catalyst initiation switch . This interaction generates iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .
Biochemical Pathways
The biochemical pathway affected by N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea involves the generation of iminyl radical intermediates from oxime esters . The downstream effects of this pathway include the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines .
Pharmacokinetics
The pharmacokinetics of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea Its role as a pre-catalyst suggests that it may have unique adme properties that contribute to its bioavailability .
Result of Action
The molecular and cellular effects of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea ’s action include the in situ conversion of a cost-effective and stable precursor into an electron donor for the catalytic system . It also achieves the regeneration of the donor species .
Action Environment
Environmental factors such as light conditions can influence the action, efficacy, and stability of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea . For instance, blue LED irradiation is necessary for the single-electron reduction process in its mode of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea typically involves the reaction of aniline with 3-(trifluoromethyl)benzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon, forming the desired thiourea product.
Industrial Production Methods
In an industrial setting, the production of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl or benzyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
N-phenyl-N’-[4-(trifluoromethyl)benzyl]thiourea: Similar structure but with the trifluoromethyl group in the para position, affecting its reactivity and applications.
Uniqueness
N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea is unique due to the specific positioning of the trifluoromethyl group, which influences its electronic properties and reactivity. This positioning allows for distinct interactions with molecular targets, making it valuable in various applications, particularly in medicinal chemistry and material science.
Propiedades
IUPAC Name |
1-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S/c16-15(17,18)12-6-4-5-11(9-12)10-19-14(21)20-13-7-2-1-3-8-13/h1-9H,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPWQPUDEXHWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
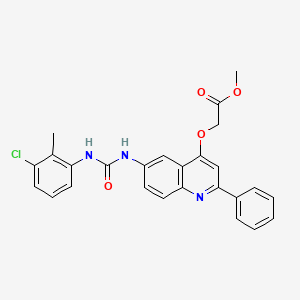
![7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2568769.png)
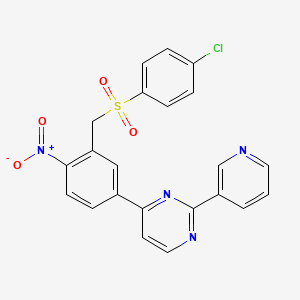

![6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B2568773.png)
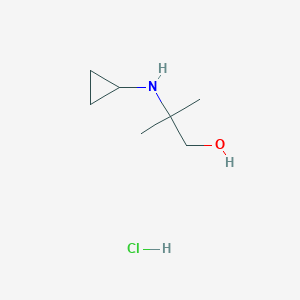
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2568776.png)
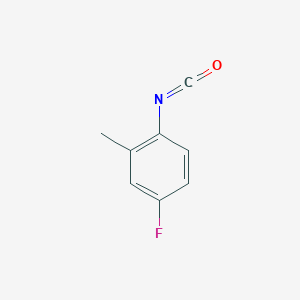
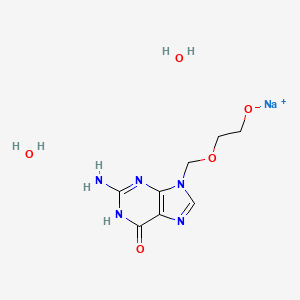
![11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2568783.png)
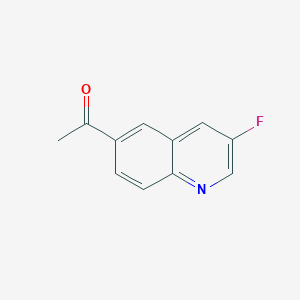
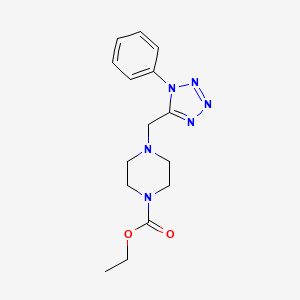
![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)
